Selective NO Production in HepG2 Cells: Crambescin C1 vs. Crambescin A1
In a direct head-to-head comparison, Crambescin C1 (CC) at 5 and 10 µM increased nitric oxide (NO) production in HepG2 cells by 15–20% within 30 minutes, with no further increase at 60 minutes. In contrast, Crambescin A1 (CA) at identical concentrations produced no measurable increase in NO over baseline at any time point . This binary difference—active vs. completely inactive—establishes CC as the only crambescin in this study capable of driving NO-mediated signaling.
| Evidence Dimension | Nitric oxide production (% increase over baseline) |
|---|---|
| Target Compound Data | CC: 15–20% increase at 5 and 10 µM (30 min) |
| Comparator Or Baseline | CA: no increase (< 0%) at 5 and 10 µM (30 and 60 min) |
| Quantified Difference | CC = 15–20% increase; CA = 0% increase (p < 0.01, n = 3) |
| Conditions | HepG2 human hepatocarcinoma cells; 5 and 10 µM treatment; 30 and 60 min exposure; NO detection assay |
Why This Matters
This binary functional difference means that any experimental design requiring NO-mediated signaling must use CC; CA is functionally inert and cannot serve as a substitute.
- [1] Rubiolo JA, Lence E, González-Bello C, Roel M, Gil-Longo J, Campos-Toimil M, Ternon E, Thomas OP, González-Cantalapiedra A, López-Alonso H, Vieytes MR, Botana LM. Crambescin C1 Acts as A Possible Substrate of iNOS and eNOS Increasing Nitric Oxide Production and Inducing In Vivo Hypotensive Effect. Front Pharmacol. 2021 Jul 7;12:694639. Figure 4 and associated text (lines 390–399). View Source
